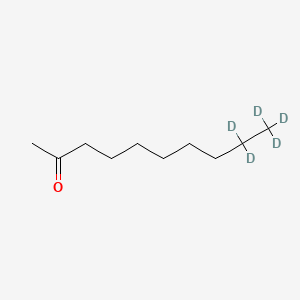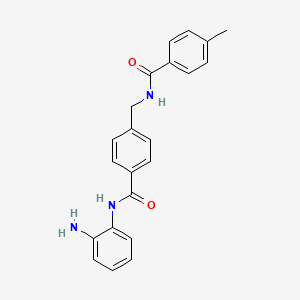![molecular formula C13H20NO4- B12370359 2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)
2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AZABICYCLO[2.2.2]OCTANE-2,6-DICARBOXYLIC ACID 2-TERTBUTYL ESTER is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is a bicyclic compound featuring a nitrogen atom within its structure, making it part of the azabicyclo family. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-AZABICYCLO[2.2.2]OCTANE-2,6-DICARBOXYLIC ACID 2-TERTBUTYL ESTER typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate azabicyclo compound and tert-butyl ester.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving specific temperatures and solvents to ensure the desired product is obtained.
Chemical Reactions Analysis
2-AZABICYCLO[2.2.2]OCTANE-2,6-DICARBOXYLIC ACID 2-TERTBUTYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AZABICYCLO[2.2.2]OCTANE-2,6-DICARBOXYLIC ACID 2-TERTBUTYL ESTER involves its interaction with specific molecular targets. The nitrogen atom within its structure allows it to form bonds with other molecules, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-AZABICYCLO[2.2.2]OCTANE-2,6-DICARBOXYLIC ACID 2-TERTBUTYL ESTER can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): This compound is also a bicyclic structure with nitrogen atoms and is used in organic synthesis.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with different ring sizes and properties.
These comparisons highlight the unique structure and reactivity of 2-AZABICYCLO[2.2.2]OCTANE-2,6-DICARBOXYLIC ACID 2-TERTBUTYL ESTER, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H20NO4- |
|---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
BICQNBQLGTZYCQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12370279.png)

![2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile](/img/structure/B12370287.png)





![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)


![1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B12370358.png)


